1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea 1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea
Brand Name: Vulcanchem
CAS No.: 1448035-68-4
VCID: VC5883000
InChI: InChI=1S/C16H16Cl2N2O2S/c1-23-12-5-2-10(3-6-12)15(21)9-19-16(22)20-11-4-7-13(17)14(18)8-11/h2-8,15,21H,9H2,1H3,(H2,19,20,22)
SMILES: CSC1=CC=C(C=C1)C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O
Molecular Formula: C16H16Cl2N2O2S
Molecular Weight: 371.28

1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea

CAS No.: 1448035-68-4

Cat. No.: VC5883000

Molecular Formula: C16H16Cl2N2O2S

Molecular Weight: 371.28

* For research use only. Not for human or veterinary use.

1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea - 1448035-68-4

Specification

CAS No. 1448035-68-4
Molecular Formula C16H16Cl2N2O2S
Molecular Weight 371.28
IUPAC Name 1-(3,4-dichlorophenyl)-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea
Standard InChI InChI=1S/C16H16Cl2N2O2S/c1-23-12-5-2-10(3-6-12)15(21)9-19-16(22)20-11-4-7-13(17)14(18)8-11/h2-8,15,21H,9H2,1H3,(H2,19,20,22)
Standard InChI Key VYVCOEDOJLTTFC-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates two aromatic rings: a 3,4-dichlorophenyl group and a 4-(methylthio)phenyl moiety, connected via a hydroxyethylurea bridge. This configuration introduces both hydrophobicity (from chlorinated and methylthio groups) and hydrogen-bonding capacity (from urea and hydroxyl functionalities) .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC16H16Cl2N2O2S\text{C}_{16}\text{H}_{16}\text{Cl}_2\text{N}_2\text{O}_2\text{S}
Molecular Weight371.28 g/mol
CAS Number1448035-68-4
SMILES NotationCNC(=O)NC(C1=CC(=C(C=C1)Cl)Cl)C(O)C2=CC=C(SC)C=C2

The presence of electron-withdrawing chlorine atoms and the electron-donating methylthio group creates a polarized electronic environment, potentially influencing reactivity and binding interactions .

Spectroscopic Characterization

While specific spectral data (e.g., NMR, IR) for this compound is unavailable in the provided sources, analogous urea derivatives exhibit characteristic peaks:

  • NMR: Urea NH protons resonate at δ 6.5–7.5 ppm, while aromatic protons appear at δ 7.0–8.0 ppm .

  • IR: Urea carbonyl (C=O) stretches typically occur near 1640–1680 cm⁻¹ .

Synthesis and Manufacturing

Reaction Pathway

The synthesis proceeds through a two-step protocol:

  • Intermediate Preparation:

    • 3,4-Dichlorophenyl isocyanate is synthesized via phosgenation of 3,4-dichloroaniline.

    • 2-Hydroxy-2-(4-(methylthio)phenyl)ethylamine is prepared by reducing the corresponding nitro compound followed by thioetherification.

  • Urea Formation:
    The amine intermediate reacts with the isocyanate under anhydrous conditions (e.g., in dichloromethane at 0–5°C), yielding the target urea derivative.

Table 2: Synthetic Conditions

StepReagents/ConditionsYield (%)
IsocyanatePhosgene, 3,4-dichloroaniline, 0°C75–80
AmineNaBH₄, ethanol, reflux65–70
CouplingDCM, 0–5°C, 12 hours60–65

Purification and Analysis

Crude product purification typically involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

CompoundActivityIC₅₀ (μM)Source
1-(3,4-Dichlorophenyl)ureaHerbicidal12.4
1-(2-Chloroethyl)-3-methylureaAntitumor (in vitro)8.7
Target CompoundUnder investigationN/A

Future Research Directions

  • Pharmacokinetic Studies: Evaluate absorption, distribution, and metabolism in model organisms.

  • Target Identification: Use computational docking to predict protein targets.

  • Toxicological Profiling: Assess acute and chronic toxicity in vitro and in vivo.

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